2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H19ClN2O2 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is used in the synthesis of esaprazole analogs showing σ1 binding and neuroprotective properties in vitro .
Mode of Action
Given its use in the synthesis of esaprazole analogs, it may interact with its targets in a manner similar to these compounds .
Biochemical Pathways
Given its role in the synthesis of esaprazole analogs, it may influence pathways related to σ1 binding and neuroprotection .
Result of Action
Given its use in the synthesis of esaprazole analogs, it may have similar effects, including σ1 binding and neuroprotective properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with certain receptor proteins, influencing their activity. For instance, it may interact with sigma receptors, which are involved in modulating neurotransmitter release and cell survival pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can influence cell function by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . These effects are crucial for understanding the potential therapeutic applications of the compound in treating diseases such as cancer and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, the compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage . Threshold effects have been observed, where the compound shows a dose-dependent increase in efficacy up to a certain point, beyond which the effects plateau or become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular tissues or cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptotic pathways.
Properties
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-2-10(13)12(17)15-7-5-14(6-8-15)11(16)9-3-4-9/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWBNNVOPWMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.